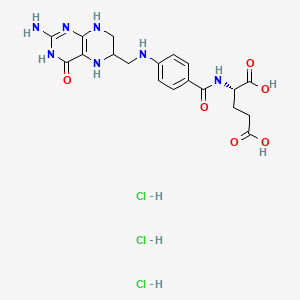![molecular formula C10H19NaO7 B12367265 sodium;2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetate](/img/structure/B12367265.png)
sodium;2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetate: is a chemical compound with the molecular formula C10H19NaO7 . It is a sodium salt of a polyether carboxylic acid, characterized by multiple ethylene glycol units and a terminal acetate group. This compound is known for its solubility in water and its applications in various fields, including chemistry and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium;2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetic acid.
Esterification: The carboxylic acid group is esterified with sodium hydroxide to form the sodium salt.
Purification: The product is purified through recrystallization or other suitable methods to obtain the final compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve:
Large-Scale Esterification: Utilizing large reactors to carry out the esterification process.
Continuous Flow Systems: Implementing continuous flow systems to enhance efficiency and yield.
Quality Control: Employing rigorous quality control measures to ensure the purity and consistency of the product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylene glycol units.
Reduction: Reduction reactions may target the carboxylate group, converting it back to the carboxylic acid.
Substitution: Nucleophilic substitution reactions can occur at the terminal acetate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can participate in substitution reactions.
Major Products Formed:
Oxidation: Products may include oxidized derivatives of the ethylene glycol units.
Reduction: The primary product is the corresponding carboxylic acid.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry:
Solvent: Used as a solvent in various chemical reactions due to its solubility in water and organic solvents.
Reagent: Acts as a reagent in organic synthesis, particularly in the formation of polyether compounds.
Biology:
Biocompatibility: Its biocompatibility makes it suitable for use in biological studies and applications.
Drug Delivery: Employed in drug delivery systems to enhance the solubility and stability of pharmaceutical compounds.
Medicine:
Pharmaceutical Formulations: Incorporated into pharmaceutical formulations to improve drug solubility and bioavailability.
Diagnostic Agents: Used in the preparation of diagnostic agents for medical imaging.
Industry:
Polymer Production: Utilized in the production of polymers and resins with specific properties.
Surfactants: Acts as a surfactant in various industrial applications, including detergents and emulsifiers.
Mécanisme D'action
The mechanism of action of sodium;2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetate involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The polyether chain allows for flexibility and multiple points of interaction, enhancing its solubility and reactivity. The acetate group can participate in various chemical reactions, contributing to the compound’s versatility.
Comparaison Avec Des Composés Similaires
Polyethylene Glycol (PEG): Similar in structure but lacks the terminal acetate group.
Sodium Polyacrylate: Contains a polyether backbone but differs in the functional groups attached.
Sodium Carboxymethyl Cellulose: Another sodium salt with a different polymeric structure.
Uniqueness:
Functional Groups: The presence of both polyether and acetate groups provides unique chemical properties.
Solubility: High solubility in water and organic solvents makes it versatile for various applications.
Reactivity: The compound’s ability to undergo multiple types of chemical reactions enhances its utility in research and industry.
Propriétés
Formule moléculaire |
C10H19NaO7 |
|---|---|
Poids moléculaire |
274.24 g/mol |
Nom IUPAC |
sodium;2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C10H20O7.Na/c11-1-2-14-3-4-15-5-6-16-7-8-17-9-10(12)13;/h11H,1-9H2,(H,12,13);/q;+1/p-1 |
Clé InChI |
FZVDORNJVADXHT-UHFFFAOYSA-M |
SMILES canonique |
C(COCCOCCOCCOCC(=O)[O-])O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Azaspiro[3.4]octane-2,6-dicarboxylic acid, 6-(1,1-dimethylethyl) ester](/img/structure/B12367189.png)
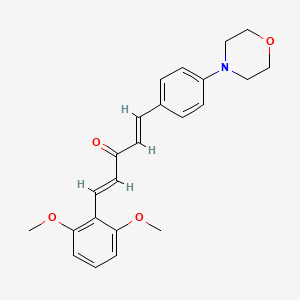
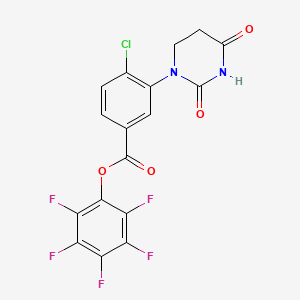
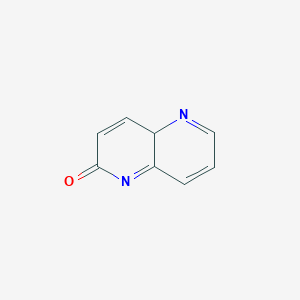
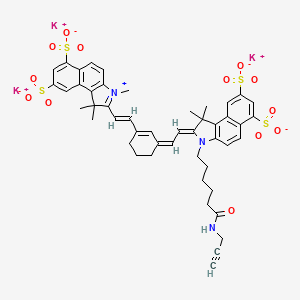

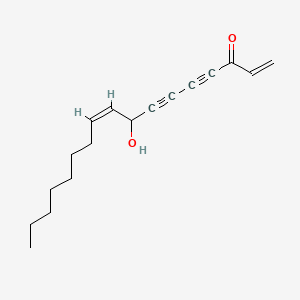
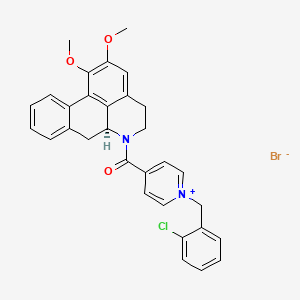
![2,6-dichloro-N-(difluoromethyl)-4-[3-(1-methylpiperidin-4-yl)propyl]-N-(1,3,5-trimethylpyrazol-4-yl)benzenesulfonamide](/img/structure/B12367229.png)
